6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole is a chemical compound with the molecular formula C10H16N4O2 . It is a white to yellow solid at room temperature . This compound is a derivative of pyrazole, a class of five-membered heterocycles that are considered privileged scaffolds in medicinal chemistry .
Molecular Structure Analysis
Pyrazoles, including this compound, are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Physical and Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 224.26 . The InChI code for this compound is 1S/C10H16N4O2/c1-10(2,3)16-9(15)13-4-5-14-8(13)6-7(11)12-14/h6H,4-5H2,1-3H3,(H2,11,12) .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Pyrazoles, including 6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole, are gaining importance in medicinal and organic chemistry due to their wide range of applications . Future research may focus on the synthesis of novel and interesting pyrazole derivatives, their applications as biologically active moieties, and the investigation of their structure/reactivity relationships .
Mechanism of Action
Target of Action
Compounds like “6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole” often target enzymes or receptors in the body. For instance, many pyrazole derivatives are known to inhibit kinases, which are enzymes that play key roles in signal transduction pathways .
Mode of Action
The compound might interact with its target by binding to an active site, thereby inhibiting the function of the enzyme or receptor. This interaction often involves the formation of hydrogen bonds, ionic bonds, or hydrophobic interactions .
Biochemical Pathways
The inhibition of the target can affect various biochemical pathways. For example, kinase inhibitors can affect pathways like PI3K/AKT/mTOR signaling, which is involved in cell growth and survival .
Result of Action
The result of the compound’s action would depend on the specific biochemical pathways it affects. For instance, if it inhibits a kinase involved in cell growth, it might result in decreased cell proliferation .
Properties
IUPAC Name |
6-tert-butyl-5H-imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-9(2,3)7-6-8-10-4-5-12(8)11-7/h4-6,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLASKHXAWTMGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=NC=CN2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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